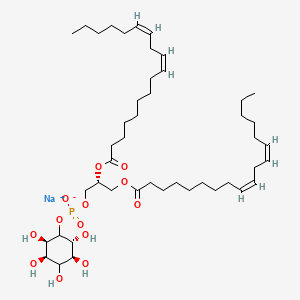

![molecular formula C18H14Cl4N2O B3025806 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole CAS No. 1216653-50-7](/img/structure/B3025806.png)

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole

Descripción general

Descripción

“1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole” is a derivative of Miconazole . Miconazole is an antifungal medication used to treat ring worm, pityriasis versicolor, and yeast infections of the skin or vagina . This compound has a molecular weight of 418.15 .

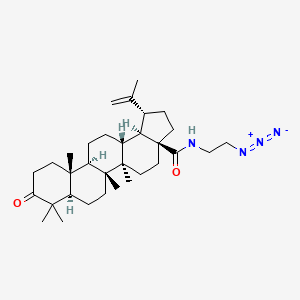

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains two 2,4-dichlorophenyl groups and a deuterated methoxy and ethyl group .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available resources. As a derivative of Miconazole, it may share some of its reactivity, but the presence of the deuterated groups could alter its behavior .Aplicaciones Científicas De Investigación

Antifungal Applications

Miconazole nitrate (MCNR), an antifungal drug, is used to treat superficial infections . It has been evaluated in an in vivo rat model infected with Candida albicans . The study assessed the antifungal effectiveness of MCNR-loaded transethosomal gel (MNTG) and compared the outcomes with those of the miconazole nitrate gel (MNG) and marketed Daktarin® cream (2%) based on histopathological and hematological studies .

Drug Delivery Systems

Miconazole nitrate has been encapsulated in solid lipid nanoparticles (SLN) for topical administration purposes . This method aims to provide an effective treatment for fungal skin infections and avoids the use of sonication or organic solvents .

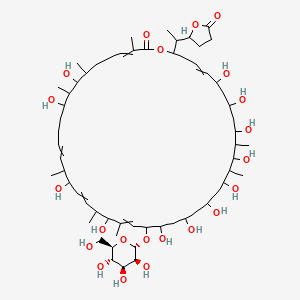

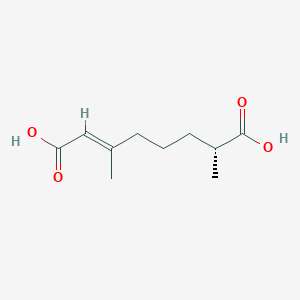

Multi-component Crystal Forms

Experimental and theoretical screening of multi-component crystal forms of miconazole (MCL), an antifungal drug, with ten aliphatic dicarboxylic acids was performed . Seven multi-component molecular crystals were isolated and identified by different analytical techniques . The study found that the salt/cocrystal formation of MCL with dicarboxylic acids considerably increased the MCL solubility in pH 6.8 buffer .

Solubility Improvement

The formation of MCL with dicarboxylic acids has been found to considerably increase the MCL solubility in pH 6.8 buffer . The biggest MCL solubility enhancement was observed in the [MCL + TartAc] (1:1) salt . The solubility value of MCL in the [MCL + TartAc] (1:1) salt is commensurate with the commercial MCL nitrate salt .

Mecanismo De Acción

Target of Action

Miconazole-d5, also known as Miconazole, is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria . The primary target of Miconazole is the fungal enzyme CYP450 14α-lanosterol demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Miconazole inhibits the activity of CYP450 14α-lanosterol demethylase . This inhibition results in a reduced production of ergosterol . The decrease in ergosterol production leads to altered cell membrane composition and permeability, which in turn results in leakage of cations, phosphate, and low molecular weight proteins .

Biochemical Pathways

The inhibition of CYP450 14α-lanosterol demethylase by Miconazole disrupts the biosynthesis of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability . This increased permeability causes leakage of essential cell components, leading to cell death .

Pharmacokinetics

Miconazole is typically applied topically and is minimally absorbed into the systemic circulation following application . It is metabolized by CYP3A4 and has an elimination half-life of 20–25 hours . The majority of Miconazole is excreted through feces .

Result of Action

The primary result of Miconazole’s action is the death of fungal cells . By inhibiting the production of ergosterol, Miconazole disrupts the integrity of the fungal cell membrane, leading to leakage of essential cell components and ultimately cell death .

Action Environment

The efficacy of Miconazole can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. Concurrent use with blood-thinning medications such as warfarin can enhance their anticoagulant effects . Therefore, patients’ blood clotting time should be closely monitored, and any evidence of bleeding should be watched for . Furthermore, although systemic absorption is minimal, Miconazole should be used with caution in patients with liver function impairment .

Safety and Hazards

Propiedades

IUPAC Name |

1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i9D2,10D2,18D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLEWFAAKGYCD-XJMIFHCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)

![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)